

Synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine hydrochloride salt

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Compound of Interest

Compound Name: 3-Chloro-6-(piperidin-1-yl)pyridazine

Cat. No.: B156552

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An In-depth Technical Guide to the Synthesis of **3-Chloro-6-(piperidin-1-yl)pyridazine Hydrochloride Salt**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of **3-Chloro-6-(piperidin-1-yl)pyridazine** hydrochloride salt, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a nucleophilic aromatic substitution reaction followed by salt formation. This guide details the reaction, experimental protocols, and expected data.

Reaction Scheme

The synthesis is a two-step process. The first step is the reaction of 3,6-dichloropyridazine with piperidine, where one of the chlorine atoms is displaced by the secondary amine of piperidine. The resulting free base is then converted to its hydrochloride salt.

Step 1: Nucleophilic Aromatic Substitution

3,6-Dichloropyridazine reacts with piperidine in a suitable solvent, typically in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Step 2: Hydrochloride Salt Formation

The purified **3-Chloro-6-(piperidin-1-yl)pyridazine** is treated with hydrochloric acid to yield the final hydrochloride salt.

Data Presentation

The following table summarizes the key quantitative data for the synthetic protocol.

Step	Reactants	Product	Solvent	Reaction Time (Approx.)	Yield (%)	Melting Point (°C)
1	3,6-Dichloropyridazine, Piperidine	3-Chloro-6-(piperidin-1-yl)pyridazine	Ethanol	4-6 hours	80-90 (estimated)	Not specified
2	3-Chloro-6-(piperidin-1-yl)pyridazine, HCl	3-Chloro-6-(piperidin-1-yl)pyridazine hydrochloride	Ethanol/Ether	1 hour	>95	Not specified

Experimental Protocols

Synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine

This procedure outlines the synthesis of the intermediate, **3-Chloro-6-(piperidin-1-yl)pyridazine**, from 3,6-dichloropyridazine and piperidine.

Materials:

- 3,6-Dichloropyridazine
- Piperidine

- Triethylamine
- Ethanol (absolute)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Büchner funnel and filter paper

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol (10 mL per gram of 3,6-dichloropyridazine).
- To this solution, add piperidine (1.2 eq) followed by triethylamine (1.5 eq). The triethylamine acts as a base to neutralize the HCl formed during the reaction.
- Stir the reaction mixture at room temperature for 15 minutes.
- Heat the mixture to reflux and maintain for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of

ethyl acetate in hexanes).

Synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine Hydrochloride Salt

This procedure details the conversion of the free base to its hydrochloride salt.

Materials:

- **3-Chloro-6-(piperidin-1-yl)pyridazine**
- Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)
- Ethanol
- Diethyl ether
- Beaker or Erlenmeyer flask
- Magnetic stirrer and stir bar
- Ice bath
- Büchner funnel and filter paper

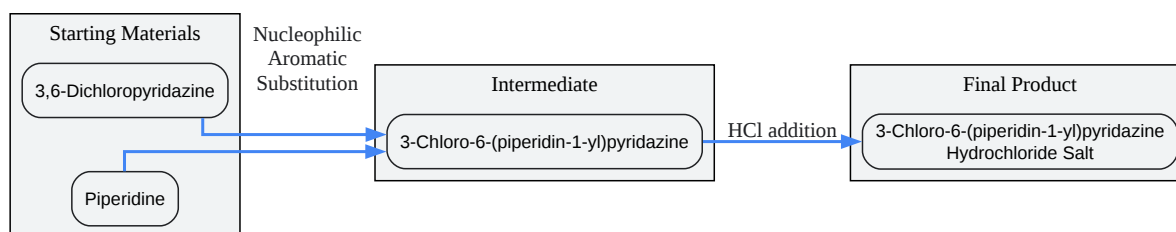
Procedure:

- Dissolve the purified **3-Chloro-6-(piperidin-1-yl)pyridazine** in a minimal amount of a suitable solvent like ethanol or diethyl ether.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of hydrochloric acid dropwise with stirring. A precipitate should form.
- Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

- Collect the precipitate by vacuum filtration using a Büchner funnel.
- Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.
- Dry the resulting white to off-white solid under vacuum to obtain the final **3-Chloro-6-(piperidin-1-yl)pyridazine** hydrochloride salt.

Visualizations

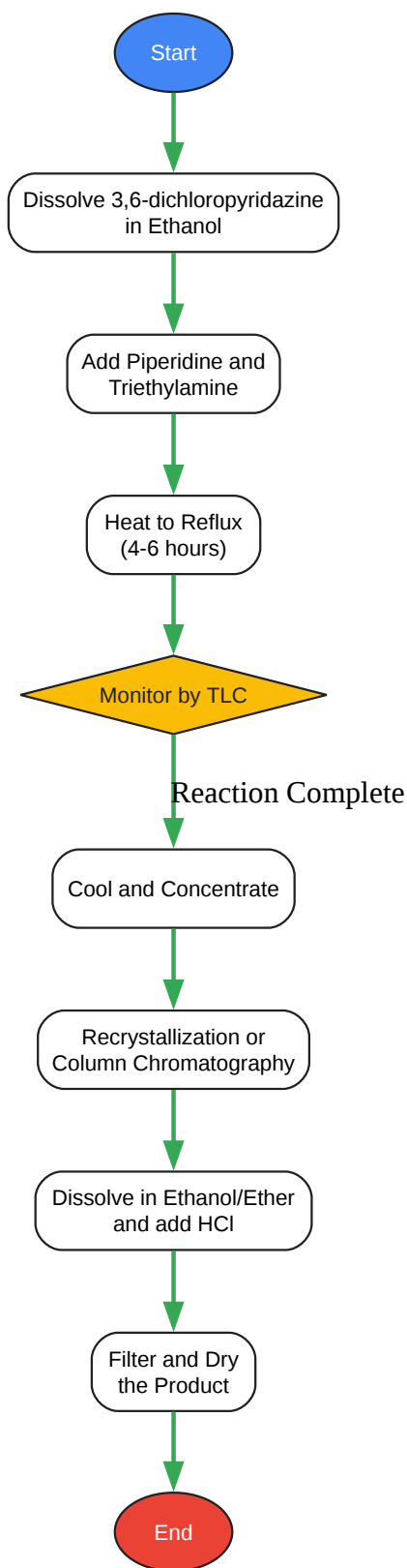
Synthetic Pathway



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Caption: Synthetic pathway for **3-Chloro-6-(piperidin-1-yl)pyridazine** HCl.

Experimental Workflow



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Caption: Experimental workflow for the synthesis.

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